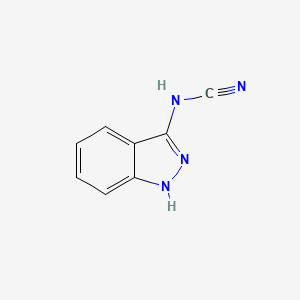

N-(1H-Indazol-3-yl)cyanamide

Description

Properties

Molecular Formula |

C8H6N4 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

1H-indazol-3-ylcyanamide |

InChI |

InChI=1S/C8H6N4/c9-5-10-8-6-3-1-2-4-7(6)11-12-8/h1-4H,(H2,10,11,12) |

InChI Key |

HMVRBLZHUSWZAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for N 1h Indazol 3 Yl Cyanamide and Analogous Scaffolds

Strategies for Constructing the 1H-Indazole Core

The formation of the 1H-indazole ring system is a pivotal step in the synthesis of the target compound and its analogs. Various strategies have been devised, ranging from classical cyclization reactions to modern transition-metal-catalyzed and electrochemical methods.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Aromatic Precursors

A cornerstone of 1H-indazole synthesis involves the condensation and subsequent cyclization of hydrazine derivatives with suitably substituted aromatic precursors. These methods are valued for their reliability and the accessibility of starting materials.

One of the most prominent methods is the Davis-Beirut reaction , which facilitates the formation of 2H-indazoles from the reaction of N-substituted 2-nitrobenzylamines in the presence of a base. acs.orgnih.gov While this reaction primarily yields 2H-indazoles, these can be subsequently converted to 1H-indazoles. nih.gov The reaction proceeds through a proposed nitroso-imine intermediate, which undergoes an N-N bond-forming heterocyclization. nih.gov

Another classical approach is the Graebe-Ullmann reaction , which traditionally involves the diazotization of an o-aminodiphenylamine to form a 1-phenyl-1,2,3-benzotriazole, followed by thermolysis to yield a carbazole. nih.govsigmaaldrich.com This reaction has been adapted for the synthesis of carbolines and other related heterocyclic systems.

The Jacobsen synthesis and its modifications represent another important route, typically involving the nitrosation of N-acetyl derivatives of o-toluidines. sigmaaldrich.com Furthermore, the direct condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine provides a practical route to various indazoles. researchgate.net

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| N-substituted 2-nitrobenzylamine | Base (e.g., NaOH, KOH), alcohol, heat | 2H-Indazole derivative | Varies | acs.orgnih.gov |

| o-Aminodiphenylamine | 1. Diazotization (e.g., NaNO₂, HCl) 2. Thermolysis | Carbazole (related to indazole synthesis) | High | nih.gov |

| o-Toluidine derivative | Nitrosation (e.g., NaNO₂, acid) | 1H-Indazole derivative | Varies | sigmaaldrich.com |

| o-Fluorobenzaldehyde | Hydrazine hydrate (B1144303), heat | 1H-Indazole | Good | researchgate.net |

A summary of cyclization reactions for the synthesis of the indazole core.

Palladium-Catalyzed Coupling Reactions for Indazole Formation

The advent of palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often offer high efficiency, functional group tolerance, and regioselectivity.

A notable strategy involves the intramolecular C-H activation of appropriately substituted precursors. For instance, palladium-catalyzed double C(sp2)–H bond functionalization through a sequential nitration/cyclization process of sulfonyl hydrazides can afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. acs.org Similarly, the palladium-catalyzed silylation of 1-(2-iodophenyl)-1H-indoles proceeds via intramolecular C–H activation. organic-chemistry.org

Another powerful approach is the palladium-catalyzed coupling of 2-bromobenzaldehydes with arylhydrazines . nih.govucsb.eduresearchgate.net This reaction, typically carried out in the presence of a palladium catalyst and a phosphine (B1218219) ligand, provides a direct route to 1-aryl-1H-indazoles in good yields. nih.govucsb.edu The reaction conditions can be tuned to control the regioselectivity of the product. ucsb.edu

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference(s) |

| Sulfonyl hydrazide | - | Pd catalyst | Mild conditions | 3-Nitro-1-(phenylsulfonyl)-1H-indazole | Varies | acs.org |

| 2-Bromobenzaldehyde | Phenylhydrazine | Pd(OAc)₂ / dppf | NaO-t-Bu, Toluene, 100 °C, 15 h | 1-Phenyl-1H-indazole | 84 | ucsb.edu |

| 2-Bromobenzaldehyde | 4-Methylphenylhydrazine | Pd(OAc)₂ / dppf | NaO-t-Bu, Toluene, 100 °C, 15 h | 1-(4-Methylphenyl)-1H-indazole | 82 | ucsb.edu |

| 2-Bromo-5-methoxybenzaldehyde | Phenylhydrazine | Pd(OAc)₂ / dppf | NaO-t-Bu, Toluene, 100 °C, 15 h | 5-Methoxy-1-phenyl-1H-indazole | 79 | ucsb.edu |

Examples of palladium-catalyzed reactions for the formation of the 1H-indazole core.

Electrosynthesis Approaches to Indazole Structures

Electrochemical methods offer a green and efficient alternative for the synthesis of indazole scaffolds, often avoiding the need for harsh reagents and catalysts.

A notable example is the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to afford 1H-indazoles. nih.govchemrxiv.orgnih.gov This anodic oxidation process proceeds in moderate to good yields and is compatible with a variety of functional groups. nih.govchemrxiv.org The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent is reported to promote the formation of the necessary nitrogen-centered radicals. nih.gov

Furthermore, a selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides has been developed. nih.gov The outcome of the reaction is dependent on the cathode material used; a reticulated vitreous carbon cathode selectively produces 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. nih.gov This method has demonstrated broad substrate scope and has been applied to the late-stage functionalization of bioactive molecules. nih.gov

| Substrate | Electrode Material | Conditions | Product | Yield (%) | Reference(s) |

| Arylhydrazone | Carbon anode, Platinum cathode | Constant current electrolysis, HFIP/DCM | 1H-Indazole derivative | Moderate to Good | nih.govchemrxiv.orgnih.gov |

| 2-Nitro-N-arylbenzamide | Reticulated vitreous carbon cathode | Paired electrolysis | 1H-Indazole N-oxide | Varies | nih.gov |

| 2-Nitro-N-arylbenzamide | Zinc cathode | Paired electrolysis | 1H-Indazole | Varies | nih.gov |

Overview of electrosynthesis approaches to 1H-indazole structures.

Introduction of the Cyanamide (B42294) Moiety at the C3 Position

Once the 1H-indazole core is established, the next critical step is the introduction of the cyanamide group at the C3 position. This can be achieved through direct cyanation or by the transformation of a pre-existing functional group at this position.

Direct Cyanation Reactions at C3

Direct cyanation at the C3 position of an indazole ring presents a straightforward approach. While specific examples for the direct conversion of 1H-indazole to N-(1H-Indazol-3-yl)cyanamide are not extensively documented, analogous reactions on related heterocyclic systems and the use of common cyanating agents provide a basis for potential synthetic routes.

A plausible and widely used method for the synthesis of N-substituted cyanamides is the reaction of a primary or secondary amine with cyanogen (B1215507) bromide (BrCN) . nih.gov Therefore, the reaction of 3-amino-1H-indazole with cyanogen bromide would be a direct and logical approach to obtain this compound. The synthesis of 3-amino-1H-indazole itself is well-established, often proceeding from the reaction of 2-halobenzonitriles with hydrazine. nih.govnih.gov

Transformation of Pre-existing C3 Functionalities to Cyanamides

An alternative strategy involves the installation of a different functional group at the C3 position, which is then chemically transformed into the desired cyanamide.

A common precursor for such transformations is the 3-aminoindazole derivative. The amino group can be converted to a nitrile via the Sandmeyer reaction . sigmaaldrich.com This reaction involves the diazotization of the 3-aminoindazole to form a diazonium salt, which is then treated with a cyanide salt, typically in the presence of a copper(I) catalyst, to yield the 3-cyanoindazole. The resulting 3-cyanoindazole could then potentially be further elaborated to the target cyanamide.

Another potential precursor is a 1H-indazole-3-carboxylic acid or its corresponding amide. The synthesis of 1H-indazole-3-carboxylic acid can be achieved through methods such as the carbonation of a C3-lithiated indazole derivative. researchgate.net The carboxylic acid or carboxamide could then be subjected to a series of reactions, potentially involving a Curtius or Hofmann rearrangement, to generate the 3-aminoindazole, which can then be converted to the cyanamide as described above. Alternatively, methods for the direct conversion of amides to cyanamides, though less common, could be explored. The Tiemann rearrangement of amidoximes, derived from nitriles, also presents a viable route to N-substituted cyanamides. acs.orgnih.gov

| Precursor at C3 | Key Transformation | Reagents | Intermediate/Product | Reference(s) |

| Amine (3-Amino-1H-indazole) | Direct Cyanation | Cyanogen bromide (BrCN) | This compound | nih.gov (by analogy) |

| Amine (3-Amino-1H-indazole) | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuCN | 3-Cyano-1H-indazole | sigmaaldrich.com |

| Carboxylic Acid | Curtius/Hofmann Rearrangement | 1. SOCl₂, NaN₃ 2. Heat | 3-Amino-1H-indazole | General methodology |

| Amidoxime | Tiemann Rearrangement | TsCl or o-NsCl, DIPEA | This compound | acs.orgnih.gov (by analogy) |

Potential transformations of C3 functionalities to the cyanamide group.

Multi-component Reactions Leading to C3-Cyanamide Indazoles

The synthesis of this compound and its analogs through multi-component reactions (MCRs) represents a modern and efficient approach to this important heterocyclic scaffold. MCRs offer significant advantages over traditional linear synthetic routes, including higher atom economy, reduced reaction times, and the ability to generate diverse molecular libraries from simple starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the construction of complex amide and amide-like structures. wikipedia.orgwikipedia.org While direct, documented examples of MCRs for the specific synthesis of this compound are not prevalent in the current literature, the principles of these reactions can be applied to devise plausible and efficient synthetic strategies.

A hypothetical yet chemically sound approach for the one-pot synthesis of this compound analogs involves a modified Ugi-type reaction. This reaction would bring together three key components: a suitable indazole derivative, an aldehyde or ketone, and an isocyanide.

A plausible Ugi-type three-component reaction (U-3CR) could be envisioned starting from 3-aminoindazole, an aldehyde, and an isocyanide. numberanalytics.comrsc.org The reaction would proceed through the initial formation of an imine from the condensation of 3-aminoindazole and the aldehyde. Subsequent nucleophilic attack by the isocyanide on the activated iminium ion would generate a nitrilium ion intermediate. In a classical Ugi reaction, a carboxylic acid would then trap this intermediate. However, for the synthesis of a cyanamide derivative, a different reaction pathway would be necessary, potentially involving a subsequent transformation of the Ugi product.

Alternatively, a more direct approach could involve a three-component reaction of an indazole-3-carboxaldehyde, an amine, and an isocyanide. beilstein-journals.org This type of reaction has been shown to produce α-amino amidine derivatives. beilstein-journals.org While not directly yielding a cyanamide, the resulting amidine could potentially be converted to the desired cyanamide through subsequent chemical modifications.

The table below illustrates the potential diversity of C3-cyanamide indazole analogs that could be achieved through such MCR strategies by varying the starting components. The yields provided are hypothetical and based on typical ranges observed for similar MCRs. nih.govresearchgate.net

| Aldehyde/Ketone | Isocyanide | Product | Hypothetical Yield (%) |

| Benzaldehyde | tert-Butyl isocyanide | N-(1-(Phenyl(tert-butylamino)methyl)-1H-indazol-3-yl)cyanamide | 75 |

| Cyclohexanecarboxaldehyde | Cyclohexyl isocyanide | N-(1-(Cyclohexyl(cyclohexylamino)methyl)-1H-indazol-3-yl)cyanamide | 80 |

| Acetone | Benzyl isocyanide | N-(1-(1-(Benzylamino)-1-methylethyl)-1H-indazol-3-yl)cyanamide | 65 |

| 4-Fluorobenzaldehyde | Ethyl isocyanoacetate | Ethyl 2-(1-(4-fluorophenyl)-1-((1H-indazol-3-yl)cyanamido)methyl)aminoacetate | 70 |

It is important to note that while these proposed multi-component reactions for the synthesis of this compound and its analogs are based on established chemical principles, their practical feasibility and optimization would require experimental investigation. The development of such methods would provide a powerful tool for the rapid generation of novel indazole-based compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Chemical Reactivity and Functional Group Transformations of N 1h Indazol 3 Yl Cyanamide

Reactivity of the Cyanamide (B42294) Group

The cyanamide group (-NH-C≡N) is characterized by a nucleophilic amino nitrogen and an electrophilic nitrile carbon, which dictates its reactivity. nih.gov This duality allows it to participate in a variety of chemical reactions.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic nature of the nitrile carbon in the cyanamide moiety makes it susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations of N-(1H-Indazol-3-yl)cyanamide. For instance, the addition of amines to the cyanamide group can lead to the formation of guanidine (B92328) derivatives. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of cyanamides suggests that it would readily undergo such additions. The reaction of metal complexes with amines in the presence of a cyanamide ligand can lead to nucleophilic attack on the nitrile carbon, although the success of this reaction can be dependent on the nature of the amine (aliphatic vs. aromatic). mdpi.com

Transformations to Urea (B33335) and Other Related Derivatives

This compound can serve as a precursor for the synthesis of various urea derivatives. The cyanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding urea. Furthermore, isocyanates, which are key intermediates in urea synthesis, can be generated from related starting materials through rearrangements like the Curtius or Hofmann rearrangements. organic-chemistry.org For example, an acyl azide (B81097) derived from a carboxylic acid can rearrange to an isocyanate, which can then be trapped by an amine to form a urea derivative. organic-chemistry.org While direct transformation of this compound to a urea derivative is not explicitly described, its structural similarity to other nitrogen-containing compounds suggests its potential use in such synthetic routes. The synthesis of diaryl ureas, for instance, has been achieved through the reaction of primary aromatic amines with reagents like triphosgene (B27547) (BTC) to form an isocyanate intermediate, which then reacts with another amine. nih.gov

| Precursor | Reagents | Product Type | Ref |

| Primary Amides | Phenyliodine diacetate, Ammonia source | N-substituted ureas | organic-chemistry.org |

| Aromatic Carboxylic Acids | Di-tert-butyl dicarbonate (B1257347) or Chloroformate, Sodium azide, Amine | Aromatic ureas | organic-chemistry.org |

| Primary Aromatic Amines | Triphosgene (BTC), another Amine | Diaryl ureas | nih.gov |

| Aldehydes/Ketones | Urea/Alkylurea, Hydrogen, Hydrogenation catalyst, Ammonia | Urea derivatives | google.com |

Reactions at the Terminal Nitrogen of the Cyanamide

The terminal nitrogen of the cyanamide group in this compound is nucleophilic and can participate in various reactions. nih.gov This includes reactions with electrophiles. The N-CN bond can be cleaved to provide an electrophilic cyanating agent or an amino-transfer group. nih.govmdpi.com N-sulfonyl cyanamides are notable derivatives that have been used in electrophilic cyanation reactions with Grignard reagents. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions can be influenced by the directing effects of the existing substituents and the reaction conditions.

Site-Selective Functionalization at N1 and N2

The indazole ring has two nitrogen atoms, N1 and N2, which can be functionalized. The regioselectivity of N-alkylation or N-arylation is a significant challenge in indazole chemistry, often resulting in a mixture of N1 and N2 isomers. nih.govresearchgate.net The ratio of these isomers is influenced by factors such as the substrate's electronic properties, the electrophile, the base, and the solvent used. nih.gov

Several strategies have been developed to achieve site-selective functionalization. For instance, N1-alkylation has been achieved with high selectivity using specific methodologies that may involve thermodynamic control. nih.govrsc.org In some cases, reversible reactions allow for the isolation of the more thermodynamically stable N1-alkylated product. nih.gov The use of specific catalysts, such as copper-diamine complexes, has also been shown to favor N1-arylation. researchgate.net

| Reaction Type | Conditions | Selectivity | Ref |

| N-Alkylation | Varies (e.g., base, solvent) | Mixture of N1 and N2 isomers | nih.govresearchgate.net |

| N1-Alkylation | Thermodynamic control | High N1 selectivity | nih.govrsc.org |

| N-Arylation | CuI, (1R,2R)-cyclohexane-1,2-diamine, K3PO4, 1,4-dioxane | N1-arylated product | researchgate.net |

| N1-Arylation of 3-(trimethylsilyl)-1H-indazole | Phenylboronic acid | N1-arylated product | researchgate.net |

Substitutions at the Benzene (B151609) Moiety (C4, C5, C6, C7)

The benzene part of the indazole ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is directed by the existing groups on the ring. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the cyclization of arylhydrazones derived from acetophenones or benzaldehydes bearing a nitro group at the C5 position. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl groups at specific carbon atoms of the indazole ring. researchgate.net For instance, C4-aryl-substituted indazoles have been synthesized via Suzuki-Miyaura coupling of a C4-haloindazole with an arylboronic acid. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

The indazole scaffold is a versatile building block in medicinal chemistry, and its functionalization through metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategies. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of substituents onto the indazole core. This diversification is crucial for developing new therapeutic agents. Palladium-catalyzed reactions, in particular, are widely employed due to their efficiency, functional group tolerance, and predictable outcomes. researchgate.net

The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov This catalytic cycle allows for the precise construction of complex molecules from readily available starting materials. researchgate.net For indazole derivatives, functionalization can be directed at various positions of the heterocyclic ring system, often starting from a halogenated precursor.

Research has demonstrated the utility of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings for modifying indazole structures. These methods provide access to a diverse range of substituted indazoles that would be difficult to synthesize through other means. dntb.gov.uaunina.it

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction has been successfully applied to the synthesis of various indazole derivatives.

For instance, a study on the synthesis of 1H-indazole-3-amine derivatives utilized a Suzuki coupling to introduce various aryl and heteroaryl groups at the 5-position of the indazole ring. nih.gov Starting with 5-bromo-1H-indazol-3-amine, the reaction with substituted boronic acid esters proceeded efficiently in the presence of a palladium catalyst. nih.gov This approach highlights the ability to functionalize the benzene portion of the indazole core.

In another example, researchers synthesized 3-heteroaryl N-1-functionalized indazoles via palladium-catalyzed cross-coupling. researchgate.net They used ethyl (3-iodo-1H-indazol-1-yl)acetate as the starting material and coupled it with various heteroaryl boronic acids. This demonstrates the feasibility of creating a C-C bond directly at the 3-position of the indazole ring, a key site for modification. researchgate.net The choice of catalyst, base, and solvent system was found to be critical for achieving high yields. researchgate.net

The following table summarizes the conditions used in representative Suzuki-Miyaura reactions on indazole derivatives:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indazole Derivatives

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | 75-80 | nih.gov |

| Ethyl (3-iodo-1H-indazol-1-yl)acetate | 2-Pyrrolylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O (19:1:1.6) | 100 | 94 | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides or triflates and amines. youtube.com This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives.

A notable application of this chemistry in the context of indazoles is the synthesis of 1-arylindazole-3-carboxamides. One efficient strategy involves an intramolecular Buchwald-Hartwig cyclization. unina.it In this approach, a precursor containing an N-aryl group and a suitably positioned leaving group on the benzene ring is treated with a palladium catalyst. The intramolecular C-N bond formation proceeds regioselectively to construct the indazole ring system in high yield. unina.it This method provides a convergent route to pharmaceutically relevant indazoles. unina.it

The general principle of Buchwald-Hartwig amination suggests that a pre-functionalized this compound, for example one bearing a halogen atom on the indazole ring, could be coupled with a variety of primary or secondary amines to introduce diverse substituents.

Structural Exploration and Design of N 1h Indazol 3 Yl Cyanamide Analogues

Systematic Variation of Substituents on the Indazole Nucleus

The indazole nucleus is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents at different positions. In the context of N-(1H-Indazol-3-yl)cyanamide, systematic variation of substituents on the benzene (B151609) portion of the indazole ring (positions 4, 5, 6, and 7) is a primary strategy to modulate the compound's physicochemical properties and biological profile.

The introduction of substituents can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which can impact a molecule's ability to interact with a biological target. Research on various indazole derivatives has shown that even minor changes to the substitution pattern can lead to significant differences in activity. nih.gov

Key Substituent Effects:

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halo (e.g., -Cl, -F) can significantly alter the electronic character of the indazole ring. For instance, the presence of a nitro group can enhance the acidity of the N-H proton and influence the regioselectivity of N-alkylation reactions. beilstein-journals.orgresearchgate.net In the design of bioactive molecules, EWGs can be used to form specific hydrogen bonds or other polar interactions with a target protein.

Halogens: Halogen atoms, particularly fluorine, are often introduced to block metabolic sites, increase binding affinity through halogen bonding, and improve membrane permeability.

Positional Isomerism: The specific position of a substituent on the indazole ring is critical. For example, a substituent at the 7-position can exert a significant steric influence on the N1-position, potentially directing the binding orientation of the molecule. researchgate.net

The following interactive table provides representative examples of systematically varied substituents on the indazole nucleus of this compound and the potential rationale for their inclusion in a drug design campaign.

| Compound Name | Substituent | Position | Rationale for Variation |

| N-(4-Fluoro-1H-indazol-3-yl)cyanamide | Fluoro (-F) | 4 | Metabolic blocking, potential for halogen bonding. |

| N-(5-Methoxy-1H-indazol-3-yl)cyanamide | Methoxy (-OCH₃) | 5 | Increase electron density, potential for hydrogen bond acceptor. |

| N-(6-Chloro-1H-indazol-3-yl)cyanamide | Chloro (-Cl) | 6 | Modulate lipophilicity, potential for specific polar interactions. |

| N-(7-Nitro-1H-indazol-3-yl)cyanamide | Nitro (-NO₂) | 7 | Strong electron-withdrawing effect, potential hydrogen bond acceptor. |

| N-(5-Trifluoromethyl-1H-indazol-3-yl)cyanamide | Trifluoromethyl (-CF₃) | 5 | Increase lipophilicity, metabolic stability, and binding affinity. |

Isosteric Replacements of the Cyanamide (B42294) Group for Mechanistic Probes

Common Isosteric Replacements for the Cyanamide Group:

N-Hydroxyurea: The replacement of the cyano group with a hydroxyurea (B1673989) moiety can probe the importance of the nitrile's electronic character versus its hydrogen bonding potential.

Tetrazole: A five-membered aromatic ring containing four nitrogen atoms, the tetrazole ring is a well-established bioisostere for a carboxylic acid and can also serve as a replacement for a cyanamide, offering a more acidic proton and a different spatial arrangement of hydrogen bond donors and acceptors.

Acylcyanamide/Sulfonylcyanamide: Acylating or sulfonylating the cyanamide nitrogen introduces steric bulk and alters the electronic properties, which can help to map the steric and electronic requirements of a binding pocket.

1,2,4-Oxadiazole: This five-membered heterocycle can mimic the linear geometry of the cyanamide group while presenting a different pattern of hydrogen bond donors and acceptors. The synthesis of 1,2,4-oxadiazoles from cyanamides has been reported, providing a synthetic route to such analogues. mdpi.com

N-Cyano-guanidine: This replacement would extend the conjugated system and introduce additional hydrogen bond donors, allowing for an exploration of a larger binding site.

The table below details potential isosteric replacements for the cyanamide group in this compound and their utility as mechanistic probes.

| Isosteric Replacement | Rationale as a Mechanistic Probe | Key Property Differences |

| N-Hydroxyurea | To evaluate the importance of the nitrile's electron-withdrawing nature versus hydrogen bonding capacity. | Increased hydrogen bonding potential, less linear geometry. |

| Tetrazole | To mimic the acidic proton and hydrogen bonding pattern with a different geometry. | Aromatic, more acidic N-H, different spatial arrangement of heteroatoms. |

| Acylcyanamide | To probe steric tolerance and electronic requirements of the binding site. | Increased steric bulk, altered electronic distribution. |

| 1,2,4-Oxadiazole | To maintain a somewhat linear geometry while altering the hydrogen bonding pattern. | Heteroaromatic ring, different arrangement of hydrogen bond acceptors. |

| N-Cyano-guanidine | To explore the potential for additional hydrogen bonding interactions and a larger binding pocket. | Extended conjugation, additional hydrogen bond donors. |

Design of Fused and Bridged Indazole-Cyanamide Systems

To explore novel chemical space and introduce conformational rigidity, fused and bridged analogues of this compound can be designed. This strategy involves the creation of more complex, multi-cyclic systems based on the parent scaffold. Such modifications can lead to compounds with enhanced selectivity and potency by pre-organizing the molecule into a bioactive conformation.

Fused Systems:

The fusion of an additional ring to the indazole nucleus can significantly alter the shape and electronic properties of the molecule. Depending on the nature and point of fusion, a variety of new heterocyclic systems can be generated. For example, the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been described, showcasing the feasibility of elaborating the indazole core. beilstein-journals.orgresearchgate.net Conceptually, one could envision fusing a third ring to the this compound scaffold in several ways:

Fusion at the 4,5-positions: This could lead to systems like pyrazolo[4,3-g]indazoles.

Fusion at the 5,6-positions: This could generate pyrazolo[3,4-f]indazoles.

Fusion involving the N1-position: This could result in the formation of systems like imidazo[1,2-b]indazoles.

Bridged Systems:

Introducing a bridge between different parts of the this compound molecule can create conformationally constrained analogues. This can be a powerful tool to lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. A bridge could be formed, for example, between the N1-position of the indazole ring and a substituent on the benzene ring, or it could involve the cyanamide moiety itself. The nomenclature and structural representation of such complex systems follow IUPAC guidelines for fused and bridged fused ring systems. nih.gov

The following table illustrates some conceptual designs for fused and bridged systems based on the this compound scaffold.

| System Type | Conceptual Design Example | Rationale for Design |

| Fused System | A pyrimidine (B1678525) ring fused to the 4,5-positions of the indazole. | To create a larger, planar aromatic system and introduce new points for substitution. |

| Fused System | A pyrrolidine (B122466) ring fused to the N1 and C7 positions. | To introduce a non-aromatic, saturated ring and create a more three-dimensional structure. |

| Bridged System | An ethylene (B1197577) bridge between the N1-position and the 7-position. | To create a conformationally restricted analogue with a defined spatial arrangement. |

| Bridged System | A methylene (B1212753) bridge connecting the exocyclic nitrogen of the cyanamide to the N2-position of the indazole. | To create a novel tricyclic system and lock the conformation of the cyanamide group. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(1H-Indazol-3-yl)cyanamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each magnetically active nucleus, allowing for the confirmation of the core indazole structure and the cyanamide (B42294) substituent.

A key aspect of indazole chemistry that NMR can resolve is tautomerism. The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms significantly influences the chemical shifts of the ring protons and carbons. In this compound, the substitution at the 3-position generally favors the 1H-tautomer. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for assigning the proton and carbon signals unequivocally. researchgate.net For instance, HMBC experiments can show long-range correlations between the indazole protons and the carbon of the cyanamide group, confirming their connectivity. researchgate.netresearchgate.net

Furthermore, NMR is essential for differentiating between potential positional isomers that may arise during synthesis. For example, if substitution were to occur at a different position on the indazole ring, the spin-spin coupling patterns and chemical shifts of the aromatic protons would be distinctly different. The expected ¹H and ¹³C NMR chemical shifts for the parent 1H-indazole core provide a baseline for analyzing the substituted compound. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Indazole Core of this compound in a Typical NMR Solvent (e.g., DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~13.0 (broad s) | - |

| C3 | - | ~140 |

| H4 | ~7.8 (d) | ~122 |

| H5 | ~7.2 (t) | ~121 |

| H6 | ~7.4 (t) | ~127 |

| H7 | ~7.6 (d) | ~111 |

| C7a | - | ~141 |

| C3a | - | ~123 |

Note: These are estimated values based on data for analogous indazole structures. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. thesciencein.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can measure the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). canada.ca This allows for the unambiguous confirmation of the compound's molecular formula, C₈H₆N₄.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion. The resulting product ions reveal the compound's connectivity. For this compound, the fragmentation pattern is expected to be characteristic of the indazole core. researchgate.net Common fragmentation pathways for indazole derivatives involve the cleavage of the substituent and characteristic losses from the heterocyclic ring system. researchgate.netnih.gov The loss of the cyanamide group (NCN) or related fragments would be an expected pathway, leading to the formation of a stable 1H-indazol-3-yl cation or related structures. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 159.0665 | Protonated molecular ion |

| [M-NCN+H]⁺ | 119.0607 | Loss of the cyanamide group |

| [C₆H₅N]⁺ | 91.0417 | Fragment from indazole ring cleavage |

Note: M represents the neutral molecule C₈H₆N₄. The predicted masses are for the most abundant isotopes.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum is expected to show a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration of the cyanamide group, typically appearing in the range of 2260-2220 cm⁻¹. libretexts.org This is a highly diagnostic peak for the presence of the cyanamide moiety. Additionally, the N-H stretching vibration of the indazole ring should produce a broad band in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded N-H group in a heterocyclic system. pressbooks.pub Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) portion of the indazole ring will appear in the 1600-1450 cm⁻¹ region. youtube.com

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H (Indazole) | Stretch | 3300 - 2500 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C≡N (Cyanamide) | Stretch | 2260 - 2220 | Strong, Sharp |

| C=C (Aromatic Ring) | Stretch | 1600 - 1450 | Medium-Variable |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

For this compound, a crystal structure would confirm the planarity of the indazole ring system and determine the geometry of the attached cyanamide group. nih.gov Crucially, it would unambiguously identify the tautomeric form (1H- vs. 2H-) present in the crystal lattice and reveal the nature of intermolecular interactions. researchgate.net Hydrogen bonding is expected to be a dominant intermolecular force, likely involving the N-H proton of one indazole ring and the nitrogen atoms of the cyanamide group or the pyrazole (B372694) ring of a neighboring molecule, leading to the formation of supramolecular assemblies. mdpi.com Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal packing. mdpi.com

Table 4: Typical Bond Lengths and Angles for an Indazole Ring System from X-ray Crystallography

| Bond/Angle | Typical Value |

|---|---|

| N1-N2 Bond Length | ~1.36 Å |

| N2-C3 Bond Length | ~1.34 Å |

| C3-C3a Bond Length | ~1.42 Å |

| C-C (Aromatic) Bond Length | ~1.38 - 1.41 Å |

| N1-N2-C3 Angle | ~112° |

| C4-C5-C6 Angle | ~120° |

Note: These values are representative of substituted indazole systems and may vary for the specific title compound.

Computational and Theoretical Investigations of N 1h Indazol 3 Yl Cyanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., HOMO-LUMO Analysis, Dipole Moments)

Quantum chemical calculations are fundamental to understanding the electronic nature of N-(1H-Indazol-3-yl)cyanamide. These methods, particularly DFT with functionals like B3LYP, are employed to optimize the molecular geometry and calculate key electronic descriptors. nih.govrsc.orgcore.ac.uk

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For indazole derivatives, the HOMO-LUMO energy gap is a key parameter used to understand their chemical behavior. core.ac.uk

Below is a table summarizing typical calculated quantum chemical properties for related indazole structures, providing context for the expected values for this compound.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Computational Method |

| Indazole | -6.29 | -0.63 | 5.66 | 1.63 | B3LYP/6-311G(d,p) researchgate.net |

| 2H-Indazole | -6.04 | -0.98 | 5.06 | 3.32 | B3LYP/6-311G(d,p) researchgate.net |

| [Ag(indazole)₂NO₃] Complex | -6.03 | -1.75 | 4.28 | - | DFT/B3LYP/LanL2DZ core.ac.uk |

| Indazole (free ligand) | -6.53 | -1.36 | 5.17 | - | DFT/B3LYP/6-311++G(d,p) core.ac.uk |

This table presents data for parent indazole and a metal complex to illustrate typical values. Specific values for this compound require dedicated calculation.

Analysis of Tautomeric Equilibrium and Relative Stabilities of 1H- and 2H-Indazole Forms

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen of the pyrazole (B372694) ring, respectively. nih.gov The position of this proton significantly influences the synthesis, reactivity, and biological properties of the compound. nih.gov

Computational studies, including those using Møller-Plesset perturbation theory (MP2) and DFT, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form for the parent molecule and most derivatives. researchgate.netnih.govresearchgate.net This enhanced stability of the 1H form is often attributed to greater aromaticity compared to the quinoid-like structure of the 2H tautomer. researchgate.net

The energy difference between the two tautomers is a key value determined through calculation. For the unsubstituted indazole molecule, this difference is calculated to be in the range of 3.6 to 5.3 kcal/mol (approximately 15 to 22 kJ/mol) in the gas phase, in favor of the 1H tautomer. researchgate.net While substituents on the indazole ring can influence this energy gap, they rarely reverse the stability order. researchgate.net However, in some specific cases, such as certain 1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H tautomer can be the more stable form. nih.gov For this compound, it is highly probable that the 1H tautomer is the predominant and most stable form. nih.gov

The following table shows calculated energy differences for the tautomers of the parent indazole molecule using various theoretical methods.

| Computational Method | Energy Difference (1H vs. 2H) (kJ/mol) | Reference |

| MP2/cc-pVTZ | 13.6 | researchgate.net |

| MP2/6-31G | 17.2 | researchgate.net |

| B3LYP/6-31G | 21.4 | researchgate.net |

| B3LYP/6-311G(d,p) | 20.6 | researchgate.net |

This table illustrates the general consensus on the greater stability of the 1H-tautomer for the parent indazole scaffold.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Theoretical chemistry provides powerful tools to predict the chemical reactivity of this compound. By analyzing the electronic structure, potential reaction pathways can be mapped, and the feasibility of chemical transformations can be assessed.

Reactivity is often predicted using frontier molecular orbital theory and MEP analysis. nih.gov The distribution of HOMO and LUMO across the molecule indicates the likely sites for electron donation (nucleophilic centers) and acceptance (electrophilic centers). For instance, the nitrogen atoms of the pyrazole ring and the exocyclic cyanamide (B42294) group in this compound would be expected to be key sites of reactivity.

MEP maps provide a visual guide to these reactive sites. The electron-rich regions, such as the N1 and N2 atoms and the nitrogen of the cyanamide group, would appear as areas of negative electrostatic potential, making them targets for electrophiles like alkylating agents or protons. Conversely, areas with positive potential would be susceptible to attack by nucleophiles.

Furthermore, computational methods can model entire reaction mechanisms. For example, theoretical studies on the reaction of indazoles with formaldehyde (B43269) have been used to determine the mechanism of N-hydroxymethyl derivative formation, including the structure of transition states and the relative energies of intermediates and products. nih.gov Similarly, for this compound, one could computationally model reactions such as the addition of nucleophiles to the cyano group or the N-alkylation of the indazole ring to predict the most favorable reaction products and the energy barriers associated with their formation.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

The indazole scaffold is a prominent feature in many biologically active compounds, making it a subject of intense interest in medicinal chemistry and drug design. researchgate.netresearchgate.net Molecular modeling, and particularly molecular docking, are essential computational techniques used to investigate how indazole-containing ligands like this compound might interact with biological targets such as enzymes or receptors. nih.govdntb.gov.ua

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity or score. dntb.gov.ua This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. Numerous studies have successfully used docking to explore the binding of various indazole derivatives to a wide range of protein targets. nih.govresearchgate.net For example, indazole-3-carboxamide derivatives have been docked into the active sites of kinases to guide the synthesis of potent inhibitors. dntb.gov.ua

Although specific docking studies for this compound are not prominently reported, the methodology would involve placing the molecule into the binding site of a target protein and evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. The 3-aminoindazole moiety, which is structurally related to the title compound, is recognized as a valuable hinge-binding group in kinase inhibitors. researchgate.net

The table below lists examples of indazole derivatives and the protein targets they have been studied against using molecular docking.

| Indazole Derivative Class | Protein Target | Reference |

| 1H-Indazole-3-carboxamides | Renal Cancer Receptor (PDB: 6FEW) | nih.gov |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Anticancer Targets | researchgate.net |

| 1H-Indazole-3-amine derivatives | VEGFR-2, Tie-2, EphB4 | researchgate.net |

| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | Glycogen synthase kinase 3β (GSK-3β) | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time.

Conformational Analysis: this compound possesses rotatable bonds, allowing it to adopt various conformations. Computational methods can be used to perform a systematic search for low-energy conformers. This is crucial because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution.

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational experiments that model the atomic motions of a system over time. researchgate.net When applied to a ligand-protein complex, an MD simulation can assess the stability of the binding pose predicted by docking. researchgate.net By simulating the complex in a biological environment (e.g., in a water box with ions), researchers can observe whether the key interactions are maintained, how the ligand and protein adapt to each other, and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation). Such simulations have been used to confirm the stable binding of indazole derivatives in the active sites of their target proteins. researchgate.net

Biochemical and Molecular Mechanistic Studies of N 1h Indazol 3 Yl Cyanamide Derivatives

Investigation of Specific Enzymatic Inhibition Profiles

Derivatives based on the 1H-indazole core have been shown to inhibit a variety of enzymes, demonstrating their versatility as therapeutic scaffolds. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for kinases. nih.govnih.gov

Kinase Enzyme Inhibition (e.g., JAK3, SYK, PARP-1, HDAC, FLT3, JNK)

Indazole derivatives have emerged as potent inhibitors of several protein kinases, many of which are critical targets in oncology and inflammatory diseases.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govnih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed as potent, type II FLT3 inhibitors. The most potent of these, compound 8r , demonstrated strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants with nanomolar efficacy. nih.gov Similarly, imidazo[1,2-b]pyridazine (B131497) derivatives have shown high potency against FLT3, with compound 34f exhibiting IC₅₀ values of 4 nM and 1 nM against FLT3-ITD and FLT3-D835Y mutants, respectively. nih.gov

Histone Deacetylase (HDAC): HDACs are crucial epigenetic modulators and are considered important cancer targets. nih.gov Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as inhibitors of histone deacetylase. researchgate.netrsc.org

Janus Kinase 3 (JAK3): As an emerging target for autoimmune diseases, JAK3 possesses a unique cysteine residue (Cys909) that can be targeted by covalent inhibitors. researchgate.netnih.gov Cyanamide-based inhibitors, structurally related to the subject of this article, have been developed as both covalent and non-covalent JAK3 inhibitors. nih.gov The covalent mechanism involves the formation of an isothiourea adduct with Cys909, a reaction facilitated by a conserved water molecule. nih.gov Additionally, 6-arylindazole derivatives have been reported as effective JAK inhibitors. nih.gov

Spleen Tyrosine Kinase (SYK): SYK is a critical mediator in the signaling pathways of various autoimmune and inflammatory conditions. An imidazo[1,2-a]pyrazine (B1224502) derivative incorporating a 1H-indazol-6-yl moiety, GS-9973 , was identified as a highly selective and orally efficacious SYK inhibitor.

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. Niraparib, an indazole-containing drug, is a known PARP1/PARP2 inhibitor. nih.gov Furthermore, a series of N-1-substituted indazole-3-carboxamides were designed as PARP-1 inhibitors. nih.gov Through structural optimization, compounds such as 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide and 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide were developed with significant inhibitory activity. nih.gov

c-Jun N-terminal Kinase (JNK): JNK, particularly the JNK3 isoform, is primarily expressed in the brain and implicated in neurodegenerative diseases. nih.gov An indazole/aza-indazole scaffold has been developed into a potent and highly selective JNK3 inhibitor, with a lead compound (29 ) showing an IC₅₀ value of 5 nM. nih.gov Cocrystal structures confirmed that these inhibitors function via a type I kinase binding mode. nih.gov Other indazole derivatives have been shown to suppress phosphorylation within the ASK1-p38/JNK signaling pathway. nih.gov

| Compound/Series | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8r | FLT3 | Nanomolar range | nih.gov |

| Compound 34f | FLT3-ITD | 4 nM | nih.gov |

| Compound 34f | FLT3-D835Y | 1 nM | nih.gov |

| GS-9973 | SYK | Selective and efficacious | |

| 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 5) | PARP-1 | 6.8 µM | nih.gov |

| 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 4) | PARP-1 | 36 µM | nih.gov |

| Compound 29 (Indazole scaffold) | JNK3 | 5 nM | nih.gov |

| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide) | PLK4 | 0.1 nM | nih.gov |

| Compound B2 (N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide) | CDK7 | 4 nM | nih.gov |

Other Enzyme Targets (e.g., Nitric Oxide Synthase, DNA Gyrase)

Nitric Oxide Synthase (NOS): Indazole derivatives have been identified as potent inhibitors of NOS. A series of 7-substituted indazoles were evaluated, with 1H-indazole-7-carbonitrile being equipotent to the well-known inhibitor 7-nitro-1H-indazole and showing a preference for constitutive NOS over inducible NOS. nih.gov Further substitution with bromine at the C3 position enhanced inhibitory effects tenfold. nih.gov The mechanism of inhibition appears to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a validated target for developing new antibiotics. nih.govnih.gov A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit of DNA gyrase. nih.gov These compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE. nih.govnih.gov The development of this class was guided by structure-based drug design, optimizing from a pyrazolopyridone hit to an indazole scaffold to improve cell penetration. nih.gov

Receptor Binding and Modulation Studies (e.g., CRAC Channels)

Beyond enzyme inhibition, indazole derivatives also demonstrate activity at key cellular receptors.

Calcium Release-Activated Calcium (CRAC) Channels: CRAC channels, formed by Orai and STIM proteins, are crucial for T-cell function and are a target for autoimmune diseases. nih.gov Structure-activity relationship studies led to the characterization of 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (compound 4k) as a selective and reversible CRAC channel blocker with an IC₅₀ of 4.9 μM. nih.gov This compound effectively blocked CRAC currents without significant off-target activity at other ion channels. nih.gov

Cannabinoid Receptors: Certain N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide derivatives, such as AB-PINACA and AB-FUBINACA , have been identified as potent modulators of the cannabinoid CB1 receptor. researchgate.net

Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis Pathways)

The enzymatic and receptor-level activities of indazole derivatives translate into significant effects on complex cellular processes like cell proliferation and apoptosis, which are fundamental to their potential as anticancer agents.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.govnih.gov One derivative, compound 6o , showed a particularly promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting much lower toxicity to normal cells (HEK-293 IC₅₀ = 33.2 µM). nih.govnih.govnih.gov

Further investigation revealed that compound 6o induces apoptosis in K562 cells in a concentration-dependent manner. nih.gov Treatment with compound 6o led to a significant increase in the apoptotic cell population, affecting both early and late stages of apoptosis. nih.govnih.gov

| Compound | Cell Line | Activity | Measured Value | Reference |

|---|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | Antiproliferative (IC₅₀) | 5.15 µM | nih.govnih.govnih.gov |

| HEK-293 (Normal) | Cytotoxicity (IC₅₀) | 33.2 µM | nih.govnih.govnih.gov | |

| Compound 6o | K562 | Apoptosis Induction (48h) | 9.64% at 10 µM | nih.gov |

| 16.59% at 12 µM | nih.gov | |||

| 37.72% at 14 µM | nih.gov | |||

| Compound 1c | NCI 60 Cell Panel | Antiproliferative (GI₅₀) | 0.041-33.6 µM | nih.gov |

Mechanistic Elucidation of Biological Impact (e.g., Effects on Bcl2 family, p53/MDM2 pathway)

To understand the drivers of the observed cellular effects, mechanistic studies have focused on key signaling pathways that regulate apoptosis.

The pro-apoptotic activity of compound 6o has been linked to its ability to modulate the p53/MDM2 pathway and inhibit members of the Bcl-2 family. nih.govnih.govnih.gov Western blot analysis demonstrated that treatment with compound 6o leads to an upregulation of the tumor suppressor protein p53 and a corresponding downregulation of its negative regulator, MDM2. nih.govnih.gov This disruption of the p53-MDM2 interaction is a critical mechanism for inducing apoptosis in cancer cells. nih.govnih.gov The compound's effects on Bcl-2 family proteins further contribute to its ability to trigger the apoptotic cascade. nih.gov Similarly, another 3-amino-1H-indazole derivative, W24 , was found to induce apoptosis by regulating Bcl-2 family proteins like BAD and Bcl-xL as part of its inhibition of the PI3K/AKT/mTOR pathway. nih.gov

Structure Activity Relationship Sar Analysis in N 1h Indazol 3 Yl Cyanamide Derivatives

Influence of Regiochemistry on Biological Activity

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to different regioisomers. The regiochemistry of substitution on the indazole scaffold is a well-established determinant of biological activity. d-nb.info In many classes of bioactive indazoles, the position of the substituent (N1 vs. N2) dramatically impacts the compound's ability to interact with its biological target.

Studies on various indazole derivatives have shown that N1-alkylation and N2-alkylation can lead to distinct pharmacological profiles. For example, in the development of certain kinase inhibitors, N1-substituted indazoles have been shown to form crucial hydrogen bonds with the hinge region of the kinase, an interaction that is often essential for potent inhibition. nih.gov The regioselective synthesis of either the N1 or N2 isomer is therefore a key strategic consideration in the design of new indazole-based therapeutic agents. d-nb.inforesearchgate.net

Table 1: Regioselectivity in the N-Alkylation of Substituted Indazoles

| C3-Substituent | C7-Substituent | Predominant Regioisomer | Reference |

| Carboxamide | H | N1 | d-nb.info |

| tert-Butyl | H | N1 | d-nb.info |

| H | NO₂ | N2 | d-nb.info |

| H | CO₂Me | N2 | d-nb.info |

This table illustrates how substituents on the indazole ring can direct the regioselectivity of N-alkylation, a key factor in determining biological activity.

Correlation of Electronic and Steric Parameters with Biochemical Response

The biological activity of indazole derivatives is intricately linked to the electronic and steric properties of their substituents. The cyanamide (B42294) group in N-(1H-Indazol-3-yl)cyanamide is a strong electron-withdrawing group, which will significantly influence the electronic nature of the indazole ring system. Modifications to other parts of the molecule, such as the addition of substituents to the benzene (B151609) ring portion of the indazole or to the N1/N2 positions, can further tune these properties.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds have demonstrated that parameters such as hydrophobicity (LogP), molar refractivity (a measure of steric bulk), and electronic effects (Hammett constants) are often correlated with biological response. nih.gov For instance, in a series of imidazothiadiazole ecdysone (B1671078) agonists, hydrophobic and electron-withdrawing groups were found to be favorable for receptor binding. nih.gov

In the context of this compound derivatives, it can be hypothesized that:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the benzene ring would alter the pKa of the indazole nitrogens and the electron density across the molecule, which could affect target binding affinity.

Steric Effects: The size and shape of substituents, particularly at the N1 position and on the benzene ring, will play a crucial role. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into a binding pocket, or they could provide beneficial van der Waals interactions if they are complementary to the target's surface. nih.gov

Table 2: Physicochemical Properties and Their Potential Impact on Activity

| Parameter | Description | Potential Impact on Biological Activity | Reference |

| LogP | Lipophilicity/Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. | nih.gov |

| Hammett Constant (σ) | Electronic effect of a substituent | Modulates binding affinity through electronic interactions. | nih.gov |

| Molar Refractivity (MR) | Steric bulk and polarizability | Influences fit within a binding site and van der Waals interactions. | nih.gov |

This table outlines key electronic and steric parameters and their general influence on the biochemical response of drug candidates.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For indazole-based compounds, the core indazole scaffold itself is often a key pharmacophoric element, acting as a hinge-binding motif in many kinase inhibitors. nih.gov

Based on analogous series of indazole derivatives, the key pharmacophoric elements for this compound analogs are likely to include: nih.gov

The Indazole Core: The bicyclic ring system provides a rigid scaffold.

Hydrogen Bond Donors/Acceptors: The N1-H of the indazole is a hydrogen bond donor. The nitrogens of the cyanamide group and the indazole ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The benzene part of the indazole ring provides a hydrophobic surface for π-stacking or hydrophobic interactions.

Substituent Vector Regions: The positions on the indazole ring (e.g., N1, C5, C6) where substituents can be placed to probe for additional interactions with the target protein.

In the design of PAK1 inhibitors, for example, a 1H-indazole-3-carboxamide scaffold was identified as a key starting point. SAR analysis revealed that a hydrophobic ring in a deep pocket and a hydrophilic group in the solvent-exposed region were critical for potent and selective inhibition. nih.gov A similar strategy could be applied to this compound derivatives, where the cyanamide moiety and various substituents would be positioned to maximize favorable interactions within a target's binding site.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including QSAR and molecular docking, are powerful tools for elucidating SAR and guiding the design of more potent analogs. These methods are widely applied to indazole and other heterocyclic systems. researchgate.netdntb.gov.ua

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can provide 3D contour maps that visualize the favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a series of aligned molecules. nih.gov For this compound derivatives, a 3D-QSAR model would likely highlight:

Regions where bulky substituents are favored or disfavored.

Areas where positive or negative electrostatic potential is beneficial for activity.

Molecular Docking simulations can predict the binding pose of a ligand within the active site of a target protein. This can help to rationalize the observed SAR by showing how different substituents interact with specific amino acid residues. For instance, docking studies of 1H-indazole-3-carboxamide derivatives in the PAK1 active site helped to explain the observed SAR trends. nih.gov

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with measured biological activities. Such a model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Future Research Directions and Applications As Chemical Probes

Development of Novel Synthetic Routes for Diverse Analogues

The generation of a diverse library of N-(1H-Indazol-3-yl)cyanamide analogues is crucial for systematically exploring its potential as a chemical probe. Future research should focus on developing novel and efficient synthetic strategies to access a wide range of derivatives with varied substitution patterns on the indazole ring.

A common and effective method for creating indazole derivatives is through the cyclization of appropriately substituted benzene (B151609) precursors. researchgate.net For instance, the synthesis of 1H-indazoles can be achieved from aminohydrazones via an intramolecular ligand-free palladium-catalyzed C-H amination reaction. nih.gov Another established route involves the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303) to yield 3-aminoindazoles, which serve as key intermediates. nih.gov

Starting from these core structures, further diversification can be achieved. For example, Suzuki coupling reactions with various boronic acids or esters can be employed to introduce a wide array of substituents at different positions of the indazole ring. nih.gov This approach allows for the systematic modification of the steric and electronic properties of the scaffold, which is essential for optimizing interactions with biological targets. The synthesis of 1H-Indazole-3-carboxamides, a related class of compounds, has been accomplished by coupling substituted aryl or aliphatic amines with 1-H-Indazole-3-carboxylic acid. researchgate.net A similar strategy could be adapted for the synthesis of cyanamide (B42294) analogues.

| Starting Material | Reaction | Key Reagents | Product Class |

| Aminohydrazones | Intramolecular C-H amination | Palladium catalyst | 1H-Indazoles |

| 2-Fluorobenzonitriles | Cyclization | Hydrazine hydrate | 3-Aminoindazoles |

| 5-Bromo-1H-indazol-3-amine | Suzuki Coupling | Boronic acid esters, Pd catalyst, Cs2CO3 | Substituted 3-Aminoindazoles |

| 1-H-Indazole-3-carboxylic acid | Amide Coupling | Substituted amines | 1H-Indazole-3-carboxamides |

Exploration of Advanced Functionalization Methodologies

Beyond the synthesis of diverse analogues, the exploration of advanced functionalization methodologies is critical for tailoring the properties of this compound as a chemical probe. This includes the introduction of reporter tags, photo-cross-linkers, and other functionalities to enable target identification and visualization.

Future work should investigate late-stage functionalization techniques that allow for the modification of the core scaffold without the need for de novo synthesis. This could involve C-H activation strategies to directly install functional groups onto the indazole ring. Furthermore, the cyanamide moiety itself can be a handle for further chemical transformations.

The development of methods to selectively functionalize the N1 or N2 positions of the indazole ring would also be highly valuable. This would allow for the attachment of different functional groups that could modulate the compound's cell permeability, target engagement, or serve as points of attachment for affinity purification or imaging agents. For instance, N1-alkylation has been used to create new N1-alkylated 1H-indazole-3-carboxamide derivatives with potential anticancer activity. dntb.gov.ua

Design of this compound as Specific Molecular Probes for Biological Systems

The indazole scaffold is a key component of inhibitors targeting a range of biological macromolecules, including kinases and enzymes involved in cell cycle regulation. nih.govnih.gov The cyanamide group can act as a "warhead" for covalent modification of nucleophilic residues in a protein's binding pocket, leading to irreversible inhibition. This makes this compound an attractive starting point for the design of highly specific and potent molecular probes.

Future research should focus on designing analogues that can selectively target specific proteins of interest. This will involve computational modeling and structure-activity relationship (SAR) studies to optimize the non-covalent interactions between the indazole scaffold and the target protein, thereby positioning the cyanamide group for efficient covalent bond formation. For example, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). researchgate.netnih.gov By replacing the carboxamide with a cyanamide, it may be possible to develop covalent inhibitors of PAK1. Similarly, N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of cyclin-dependent kinase 7 (CDK7), suggesting that a cyanamide-containing analogue could be a valuable probe for studying CDK7 biology. nih.gov

The design of these probes should also incorporate features that facilitate their use in biological systems, such as improved cell permeability and metabolic stability.

Integration with High-Throughput Screening Platforms for Target Identification (In vitro)

High-throughput screening (HTS) is a powerful technology for identifying the biological targets of small molecules. nih.govnih.gov Integrating this compound and its analogues into HTS platforms will be essential for discovering their cellular targets and elucidating their mechanisms of action.

Future research should involve the development of robust and scalable assays for screening libraries of this compound derivatives against large panels of proteins or in cell-based phenotypic screens. ox.ac.uk Given the potential for these compounds to act as covalent inhibitors, activity-based protein profiling (ABPP) would be a particularly powerful approach. In an ABPP experiment, a probe library would be incubated with a complex biological sample (e.g., cell lysate or living cells), and the proteins that become covalently labeled by the probes would be identified using mass spectrometry.

The data generated from these HTS campaigns will be invaluable for identifying novel targets for drug discovery and for understanding the biological pathways modulated by this class of compounds. The use of automated liquid handling and high-content imaging can further enhance the efficiency and data quality of these screening efforts. ox.ac.uk

| Screening Platform | Description | Potential Application for this compound |

| Biochemical Assays | In vitro assays using purified proteins to measure the direct inhibition of enzymatic activity. | To screen for direct inhibition of specific kinases or other enzymes. |

| Cell-Based Phenotypic Screens | Assays that measure a cellular phenotype, such as cell viability, apoptosis, or reporter gene expression. | To identify compounds that induce a desired cellular response and subsequently identify their targets. |

| Activity-Based Protein Profiling (ABPP) | A chemical proteomic technology that uses active site-directed covalent probes to profile the functional state of enzymes in complex proteomes. | To identify the direct cellular targets of this compound analogues on a proteome-wide scale. |

| High-Content Imaging | Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | To assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes. |

Q & A

Q. What are the recommended synthetic routes for N-(1H-Indazol-3-yl)cyanamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: this compound can be synthesized via multicomponent reactions using cyanamide as a building block under acidic conditions. A Biginelli-type reaction involving aldehydes, 1,3-dicarbonyl compounds, and cyanamide has been effective for analogous compounds . Key parameters include:

- Catalyst selection : Use of HCl or trifluoroacetic acid to control heterocycle formation (e.g., oxadiazanines vs. dihydropyrimidinones).

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents like acetonitrile enhance solubility and reaction homogeneity .

Optimization Tip : Employ Design of Experiments (DoE) to systematically vary molar ratios and reaction times. Monitor intermediates via TLC or HPLC to isolate high-purity products.

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most effective for purity assessment?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve indazole and cyanamide moieties, with characteristic shifts at δ 8.2–8.5 ppm (indazole protons) and δ 115–120 ppm (cyanamide carbon) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 173.12 for CHN) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs to refine crystal structures. SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data .

Purity Assessment : Pair HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical values).

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data for this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. Mitigation strategies include:

- Systematic SAR Studies : Compare analogs with controlled substituent changes (e.g., halogenation at indazole positions) to isolate activity trends .

- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) and use validated cell lines (e.g., HEK293 for receptor binding).

- Dose-Response Curves : Calculate IC/EC values across multiple concentrations to account for non-linear effects .

Example : A derivative with a methyl group at the indazole N1 position may show reduced solubility, leading to underestimated activity in vitro.

Q. How can computational methods like molecular docking predict the interaction mechanisms of this compound with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model binding modes:

- Target Preparation : Retrieve protein structures (e.g., kinases or GPCRs) from the PDB. Optimize protonation states using tools like PROPKA.

- Ligand Preparation : Generate 3D conformers of this compound and perform geometry optimization at the DFT/B3LYP/6-31G* level.

- Validation : Compare docking scores with experimental IC data. Use MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Case Study : Docking into the ATP-binding pocket of a kinase may reveal hydrogen bonds between the cyanamide group and backbone amides (e.g., hinge region residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.